

molecular weight of 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine-d4

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Compound of Interest

Compound Name: 24:0 Lyso PC-d4

Cat. No.: B12416135

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Technical Guide: 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine-d4, a deuterated lysophosphatidylcholine. This molecule is of significant interest to researchers in the fields of lipidomics, mass spectrometry, and drug development, primarily serving as an internal standard for the accurate quantification of its non-deuterated counterpart, 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 24:0). The lignoceroyl moiety consists of a 24-carbon saturated acyl chain. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal tool for mass spectrometry-based analytical methods.

Physicochemical Properties

The fundamental properties of 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine and its deuterated form are summarized below. These data are crucial for the design of analytical experiments, including the preparation of standard solutions and the optimization of mass spectrometry parameters.

Property	Value (Non-Deuterated)	Value (Deuterated, d4)	Data Source
Synonyms	24:0 Lyso PC, 1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine	24:0 Lyso PC-d4	[1]
Molecular Formula	C ₃₂ H ₆₆ NO ₇ P	C ₃₂ H ₆₂ D ₄ NO ₇ P	[1]
Molecular Weight	607.84 g/mol	Approx. 611.87 g/mol	
Purity	>99% (for the non-deuterated form)	Typically >99% isotopic purity	[1]
Storage Temperature	-20°C	-20°C	[1]

Application in Quantitative Lipidomics

The primary application of 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine-d4 is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and direct infusion mass spectrometry (shotgun lipidomics) for the quantification of lysophosphatidylcholines (LPCs), particularly LPC 24:0. Due to its structural and chemical similarity to the endogenous analyte, the deuterated standard co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. This co-analysis allows for the correction of variations in sample extraction, processing, and instrument response, leading to highly accurate and precise quantification.[\[2\]](#)

Experimental Protocol: Quantification of LPC 24:0 in Plasma using LC-MS/MS

This section details a representative protocol for the quantification of 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 24:0) in human plasma, utilizing its deuterated analog as an internal standard.

1. Materials and Reagents:

- Human plasma (EDTA-treated)

- 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 24:0) standard
- 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine-d4 (internal standard)
- Methanol, Chloroform, Water (LC-MS grade)
- Formic acid

2. Preparation of Standard and Internal Standard Solutions:

- Prepare stock solutions of LPC 24:0 and LPC 24:0-d4 in a chloroform:methanol (2:1, v/v) mixture at a concentration of 1 mg/mL.
- From the stock solutions, prepare a series of working standard solutions of LPC 24:0 for the calibration curve.
- Prepare a working solution of the internal standard (LPC 24:0-d4) at a fixed concentration.

3. Sample Preparation (Lipid Extraction):

- Thaw plasma samples on ice.
- To 100 μ L of plasma, add a known amount of the internal standard (LPC 24:0-d4) working solution.
- Perform lipid extraction using a modified Bligh-Dyer or Matyash method.^{[3][4]} For example, using the Matyash method, add ice-cold methyl-tert-butyl ether (MTBE) and methanol to the plasma sample.^[3]
- Vortex and incubate the mixture to ensure thorough mixing and precipitation of proteins.
- Induce phase separation by adding water.
- Centrifuge to separate the aqueous and organic layers.
- Collect the upper organic layer containing the lipids.
- Dry the extracted lipids under a stream of nitrogen.

- Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used for the separation of LPCs.
 - Mobile Phase: A gradient elution using a binary solvent system, such as water with formic acid (A) and methanol/acetonitrile with formic acid (B), is commonly employed.
 - Injection Volume: 5-10 μL .
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte (LPC 24:0) and the internal standard (LPC 24:0-d4).
 - LPC 24:0: The precursor ion will be the $[\text{M}+\text{H}]^+$ adduct. A characteristic product ion is the phosphocholine headgroup at m/z 184.
 - LPC 24:0-d4: The precursor ion will be the $[\text{M}+\text{H}]^+$ adduct (approximately 4 Da higher than the non-deuterated form). The product ion will also be the phosphocholine headgroup at m/z 184.

5. Data Analysis:

- Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

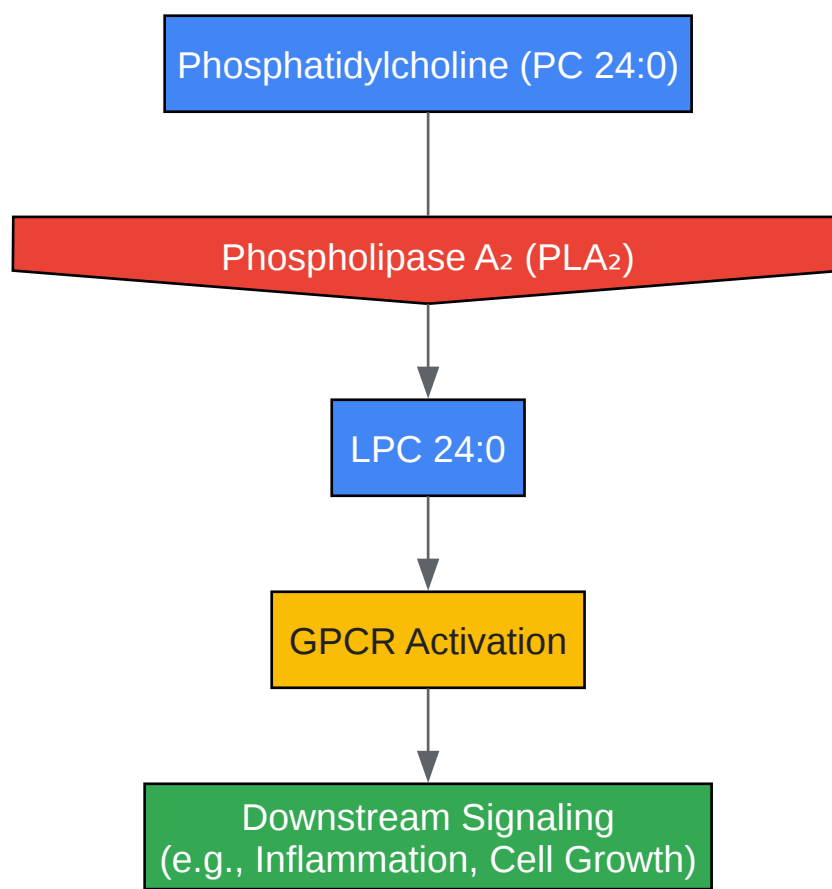
- Determine the concentration of LPC 24:0 in the plasma samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Caption: Workflow for LPC quantification using a deuterated internal standard.

Signaling Pathways and Biological Relevance

While the deuterated form, 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine-d4, is an analytical tool, its non-deuterated counterpart, LPC 24:0, is a biologically active lysophospholipid. Lysophosphatidylcholines, in general, are involved in a variety of cellular processes. They are generated through the hydrolysis of phosphatidylcholines by phospholipase A₂. LPCs can act as signaling molecules by activating G protein-coupled receptors (GPCRs), influencing processes such as inflammation, cell proliferation, and apoptosis. The levels of specific LPC species, including those with very long-chain fatty acids like lignoceric acid, can be altered in various pathological conditions, making their accurate quantification crucial for biomarker discovery and understanding disease mechanisms.



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Caption: Simplified generation and signaling of Lysophosphatidylcholine (LPC).

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